1,1-Dichloroethane
Overview
Description
1,1-Dichloroethane is a chlorinated hydrocarbon with the chemical formula C₂H₄Cl₂. It is a colorless, oily liquid with a chloroform-like odor. This compound is not easily soluble in water but is miscible with most organic solvents. It is primarily used as a feedstock in chemical synthesis, particularly in the production of 1,1,1-trichloroethane .
Mechanism of Action
Target of Action
1,1-Dichloroethane (C2H4Cl2) is primarily used in industrial applications, such as a reactant for the manufacture of other chemicals or as a laboratory chemical . It is a colorless, oily liquid with a chloroform-like odor
Mode of Action
It is known that this compound can be reductively dechlorinated under anaerobic conditions to 1,1,-dichloroethane (dca) by certain bacterial species . This suggests that this compound may interact with specific enzymes or proteins within these organisms to undergo this transformation.
Biochemical Pathways
It is known that this compound can be transformed into other compounds through reductive dechlorination . This process involves the removal of chlorine atoms from the molecule, which can potentially affect various biochemical pathways within the organisms that carry out this transformation.
Pharmacokinetics
It is known that this compound is a volatile compound, suggesting that it can be readily absorbed and distributed within the body through inhalation
Result of Action
It is known that this compound has been listed as a known carcinogen since 1990 . This suggests that exposure to this compound could potentially lead to the development of cancerous cells.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, this compound decomposes in the atmosphere with a half-life of 62 days, chiefly by reaction of photolytically produced hydroxyl radicals . This suggests that sunlight and other environmental factors can influence the stability and action of this compound.
Biochemical Analysis
Cellular Effects
1,1-Dichloroethane has been found to pose an unreasonable risk to human health . Exposure to this compound can lead to harmful effects such as kidney and other cancers, as well as non-cancer renal, nasal, immune system, and reproductive effects . These effects suggest that this compound can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is known that this compound can exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently being researched.
Dosage Effects in Animal Models
Studies have suggested that this compound may cause cancer in rats and mice .
Metabolic Pathways
It is known that this compound can interact with various enzymes or cofactors
Transport and Distribution
This compound is primarily released into the air, with lesser amounts ending up in water, sediment, and soil
Preparation Methods
1,1-Dichloroethane can be synthesized through several methods:
Direct Chlorination of Ethylene: This method involves the reaction of ethylene with chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Oxychlorination: In this method, ethylene reacts with hydrogen chloride (HCl) and oxygen in the presence of a copper chloride (CuCl₂) catalyst.
Chemical Reactions Analysis
1,1-Dichloroethane undergoes several types of chemical reactions:
Substitution Reactions: It can react with aqueous potassium hydroxide (KOH) to form ethanal (acetaldehyde), a pungent-smelling aldehyde.
Dehydrochlorination: When heated with a base such as sodium hydroxide (NaOH) or calcium hydroxide (Ca(OH)₂), this compound can undergo dehydrochlorination to form 1,1-dichloroethylene.
Thermal Cracking: At high temperatures (400–500°C) and pressures (10 MPa), this compound can be thermally cracked to yield vinyl chloride.
Scientific Research Applications
1,1-Dichloroethane has several applications in scientific research:
Chemical Synthesis: It is used as a feedstock in the production of 1,1,1-trichloroethane and other chlorinated solvents.
Solvent: It serves as a solvent for plastics, oils, and fats, and is used in the degreasing of metals.
Fumigant: It is used as a fumigant in insecticide sprays and in halon fire extinguishers.
Laboratory Research: It is used in small amounts for various laboratory research purposes.
Comparison with Similar Compounds
1,1-Dichloroethane can be compared with other similar chlorinated hydrocarbons:
1,2-Dichloroethane (Ethylene Dichloride): Unlike this compound, 1,2-dichloroethane is primarily used in the production of vinyl chloride, the precursor to polyvinyl chloride (PVC).
1,1-Dichloroethylene: This compound is produced by the dehydrochlorination of 1,1,2-trichloroethane and is used in the production of polyvinylidene chloride.
Dichloromethane (Methylene Chloride): This compound is used as a solvent in paint removers, degreasers, and in the production of pharmaceuticals.
Properties
IUPAC Name |
1,1-dichloroethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4Cl2/c1-2(3)4/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCYULBFZEHDVBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4Cl2, CH3CHCl2 | |
Record name | 1,1-DICHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3148 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1-DICHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1020437 | |
Record name | 1,1-Dichloroethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1020437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.96 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,1-dichloroethane appears as a colorless liquid with an ether-like odor. Slightly soluble in water and slightly denser than water. Flash point below 70 °F. Vapors denser than air. Used to make other chemicals., Liquid, Colorless, oily liquid with a chloroform-like odor; [NIOSH] Clear colorless to light yellow liquid; [Acros Organics MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless, oily liquid with a chloroform-like odor. | |
Record name | 1,1-DICHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3148 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Ethane, 1,1-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,1-Dichloroethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/108 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Record name | 1,1-DICHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/579 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,1-Dichloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Boiling Point |
135.1 °F at 760 mmHg (NTP, 1992), 57.4 °C, 57 °C, 135 °F | |
Record name | 1,1-DICHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3148 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1-Dichloroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1-DICHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/579 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,1-Dichloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Flash Point |
22 °F (NTP, 1992), -17 °C, -10.0 °C (14.0 °F) - closed cup, 2 °F (-17 °C) (closed cup), 14 °C (open cup); -8.33 °C (closed cup), 22 def F /open cup/, -6 °C c.c., 22 °F, 2 °F | |
Record name | 1,1-DICHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3148 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1-Dichloroethane | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/108 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Record name | 1,1-Dichloroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1-DICHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/579 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,1-Dichloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Solubility |
less than 1 mg/mL at 68 °F (NTP, 1992), For more Solubility (Complete) data for 1,1-Dichloroethane (11 total), please visit the HSDB record page., In water, 5,040 mg/L at 25 °C, Soluble in alcohol, ether, fixed and volatile oils., Soluble in acetone; very soluble in ethanol, ethyl ether, Miscible with oxygenated and chlorinated solvents., Readily soluble in all liquid chlorinated hydrocarbons and in a large variety of other organic solvents (ethers, alcohols), In water, 5,100 mg/L, temp not specified, Solubility in water, g/100ml at 20 °C: 0.6 (poor), 0.6% | |
Record name | 1,1-DICHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3148 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1-Dichloroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Dichloroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6877 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1-DICHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,1-Dichloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Density |
1.174 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.175 at 20 °C/4 °C; 1.1680 at 25 °C/4 °C, Liquid thermal conductivity at 35 °F: 0.804 BTU-in/hr-sq ft-deg F; saturated vapor density 0.07032 lb/cu ft at 20 °C, Relative density (water = 1): 1.2, 1.18 | |
Record name | 1,1-DICHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3148 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1-Dichloroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1-DICHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/579 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Record name | 1,1-Dichloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |
Vapor Density |
3.44 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.44 (Air = 1), Relative vapor density (air = 1): 3.4, 3.44 | |
Record name | 1,1-DICHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3148 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | 1,1-Dichloroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | 1,1-DICHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/579 | |
Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |
Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |
Vapor Pressure |
234 mmHg at 77 °F ; 182 mmHg at 68 °F (NTP, 1992), 227.0 [mmHg], 2.27X10+2 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 24, 182 mmHg at 68 °F, 182 mmHg | |
Record name | 1,1-DICHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3148 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | 1,1-Dichloroethane | |
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Record name | 1,1-Dichloroethane | |
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Record name | 1,1-DICHLOROETHANE | |
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Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |
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Record name | 1,1-Dichloroethane | |
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Impurities |
Reagent grade 99.7% pure with the following impurities: ethyl chloride 0.02%; butylene oxide 0.08%; trichloroethylene 0.08%; ethylene dichloride 0.01%; unknown 0.14%, (expressed as volume percentage by weight of sample). | |
Record name | 1,1-Dichloroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |
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Color/Form |
Colorless, oily liquid, Colorless, neutral, mobile liquid | |
CAS No. |
75-34-3, 1300-21-6 | |
Record name | 1,1-DICHLOROETHANE | |
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Record name | 1,1-Dichloroethane | |
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Record name | 1,1-Dichloroethane | |
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Record name | Ethane, 1,1-dichloro- | |
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Record name | 1,1-Dichloroethane | |
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Record name | Dichloroethane | |
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Record name | 1,1-dichloroethane | |
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Record name | ETHYLIDENE CHLORIDE | |
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Record name | 1,1-Dichloroethane | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |
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Record name | Dichloroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6877 | |
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Record name | 1,1-DICHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
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Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |
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Record name | Ethane, 1,1-dichloro- | |
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Melting Point |
-143 °F (NTP, 1992), -96.93 °C, -98 °C, -143 °F | |
Record name | 1,1-DICHLOROETHANE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/3148 | |
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Record name | 1,1-Dichloroethane | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/64 | |
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Record name | 1,1-DICHLOROETHANE | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0249 | |
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Explanation | Creative Commons CC BY 4.0 | |
Record name | 1,1-DICHLOROETHANE (ETHYLIDENE CHLORIDE) | |
Source | Occupational Safety and Health Administration (OSHA) | |
URL | https://www.osha.gov/chemicaldata/579 | |
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Record name | 1,1-Dichloroethane | |
Source | The National Institute for Occupational Safety and Health (NIOSH) | |
URL | https://www.cdc.gov/niosh/npg/npgd0194.html | |
Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Q1: What is the acute oral toxicity of 1,1-Dichloroethane in rats?
A1: The acute oral LD50 (the dose that is lethal to 50% of the animals tested) of this compound in male Sprague-Dawley rats has been estimated to be 8.2 g/kg of body weight. []
Q2: What is known about the genotoxicity of this compound?
A2: Research indicates that this compound has genotoxic potential. Studies using mice models showed a dose-dependent increase in chromosomal aberrations and micronucleated cells in bone marrow, suggesting potential DNA damage. []
Q3: What are the long-term effects of exposure to low levels of this compound?
A3: While acute toxicity data is available, there is limited information on the long-term effects of exposure to low levels of this compound. [] This highlights the need for further research in this area.
Q4: How is this compound metabolized in living organisms?
A4: this compound can be metabolized through both biotic and abiotic pathways. Biotic pathways, mainly driven by Dehalobacter species, involve reductive dehalogenation, leading to the formation of 1,1-dichloroethene, chloroethane, and ultimately, ethene. [, , , ] Abiotic pathways can lead to the formation of 1,1-dichloroethene and acetic acid. []
Q5: Are there differences in the metabolism of chlorinated hydrocarbons, including this compound, between rats and mice?
A5: Yes, studies reveal significant differences in the metabolism of chlorinated hydrocarbons between rats and mice. For instance, mice exhibit a significantly higher metabolism rate, with a 1.7 to 10 times greater metabolic rate compared to rats. [] Similarly, hepatic protein binding of these compounds tends to be higher in mice than in rats. [] This disparity in metabolism could potentially explain the varying susceptibility to carcinogenesis observed between the two species.
Q6: Can bimetallic reductants enhance the remediation of 1,1-Trichloroethane, a precursor to this compound?
A6: Yes, studies show that bimetallic reductants, particularly those with high atomic hydrogen solubility like Ni/Fe and Pd/Fe, can significantly enhance the reduction rate of 1,1,1-Trichloroethane. [] Moreover, these bimetallic systems can shift the product distribution towards less harmful compounds like ethylene and ethane.
Q7: What are the commonly used analytical methods for detecting and quantifying this compound?
A7: Gas chromatography, often coupled with techniques like headspace sampling or mass spectrometry, is a widely used method for detecting and quantifying this compound in various matrices, including food packaging materials and cosmetics. [, , , ]
Q8: What is the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C2H4Cl2, and its molecular weight is 98.96 g/mol. []
Q9: How does the molecular structure of this compound influence its reactivity?
A9: The presence of two chlorine atoms on the same carbon atom in this compound significantly influences its reactivity. This geminal dichloro arrangement makes it susceptible to elimination reactions, leading to the formation of vinyl chloride. [, ] Furthermore, the electron-withdrawing nature of the chlorine atoms influences its interaction with metallic catalysts during reactions. []
Q10: How does fluorination affect the reactivity of this compound?
A10: Fluorination of this compound systematically decreases the rate constant for its dissociative adsorption on a palladium surface. [] This effect is consistent with the trend observed in the catalytic hydrodechlorination of similar compounds, suggesting that fluorination can significantly alter the reactivity of this compound in catalytic systems.
Q11: What are the significant reactions involving this compound?
A11: this compound undergoes several important reactions, including:
- Dehydrochlorination: This reaction eliminates hydrogen chloride (HCl), producing vinyl chloride, a crucial industrial chemical. [, ]
- Reductive dechlorination: This process, often facilitated by microorganisms, removes chlorine atoms, replacing them with hydrogen atoms, ultimately leading to the formation of ethane. [, , ]
- Photochlorination: Exposure to light in the presence of chlorine can lead to further chlorination of the molecule. []
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